

An In-depth Technical Guide to Tetrafluorosuccinyl Chloride

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Compound of Interest

Compound Name: Tetrafluorosuccinyl chloride

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Abstract

Tetrafluorosuccinyl chloride, with the chemical formula $C_4Cl_2F_4O_2$, is a halogenated acyl chloride that serves as a versatile building block in organic synthesis. Its highly reactive nature, stemming from the two acyl chloride functional groups, combined with the unique properties imparted by the fluorine atoms, makes it a valuable reagent in the synthesis of fluorinated polymers and as a potential linker in the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the known physical and chemical properties of **Tetrafluorosuccinyl chloride**, alongside detailed experimental protocols for its synthesis and typical reactions.

Chemical and Physical Properties

Tetrafluorosuccinyl chloride, also known as 2,2,3,3-tetrafluorobutanedioyl dichloride, is a reactive chemical intermediate. While some physical properties are not extensively documented in readily available literature, the following tables summarize the existing data.

Table 1: General Properties of **Tetrafluorosuccinyl Chloride**

Property	Value	Source(s)
CAS Number	356-15-0	[1]
Molecular Formula	C ₄ Cl ₂ F ₄ O ₂	[1]
Synonyms	2,2,3,3-Tetrafluorobutanedioyl dichloride, Perfluorosuccinyl chloride	[1]

Table 2: Physicochemical Properties of **Tetrafluorosuccinyl Chloride**

Property	Value	Source(s)
Molecular Weight	226.94 g/mol	
Physical State	Colorless to pale yellow liquid	[1]
Boiling Point	85-87 °C	
Density	Not available	
Solubility	Reacts with water. Likely soluble in aprotic organic solvents such as dichloromethane, diethyl ether, and toluene.	

Reactivity and Handling

Tetrafluorosuccinyl chloride is a corrosive substance that causes severe skin burns and eye damage. It is highly reactive towards nucleophiles and moisture. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Due to its reactivity with water, it is crucial to use anhydrous solvents and reaction conditions.

Synthesis

A common method for the synthesis of acyl chlorides from their corresponding carboxylic acids is through the use of a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).

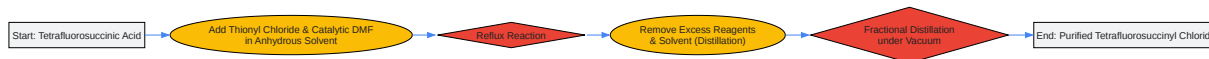
General Experimental Protocol for Synthesis from Tetrafluorosuccinic Acid

Materials:

- Tetrafluorosuccinic acid
- Thionyl chloride (or oxalyl chloride)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous reaction solvent (e.g., dichloromethane or toluene)

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend tetrafluorosuccinic acid in the anhydrous solvent.
- Add a catalytic amount of anhydrous DMF to the suspension.
- Slowly add an excess of thionyl chloride (or oxalyl chloride) to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO_2 or CO and CO_2).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess chlorinating agent and solvent under reduced pressure.
- Purify the resulting **Tetrafluorosuccinyl chloride** by fractional distillation under reduced pressure.



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General workflow for the synthesis of **Tetrafluorosuccinyl chloride**.

Spectroscopic Characterization

While specific experimental spectra for **Tetrafluorosuccinyl chloride** are not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and the known ranges for similar functional groups.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Features
^{19}F NMR	A singlet in the range of -70 to -20 ppm (relative to CFCl_3) is expected for the fluorine atoms adjacent to the carbonyl group.[2][3]
^{13}C NMR	Two distinct signals are anticipated: one for the carbonyl carbons and another for the fluorinated carbons. The carbonyl carbons would appear significantly downfield.
IR Spectroscopy	A strong absorption band characteristic of the $\text{C}=\text{O}$ stretching in acyl chlorides is expected in the region of $1750\text{-}1810\text{ cm}^{-1}$.
Mass Spectrometry	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and carbonyl groups.

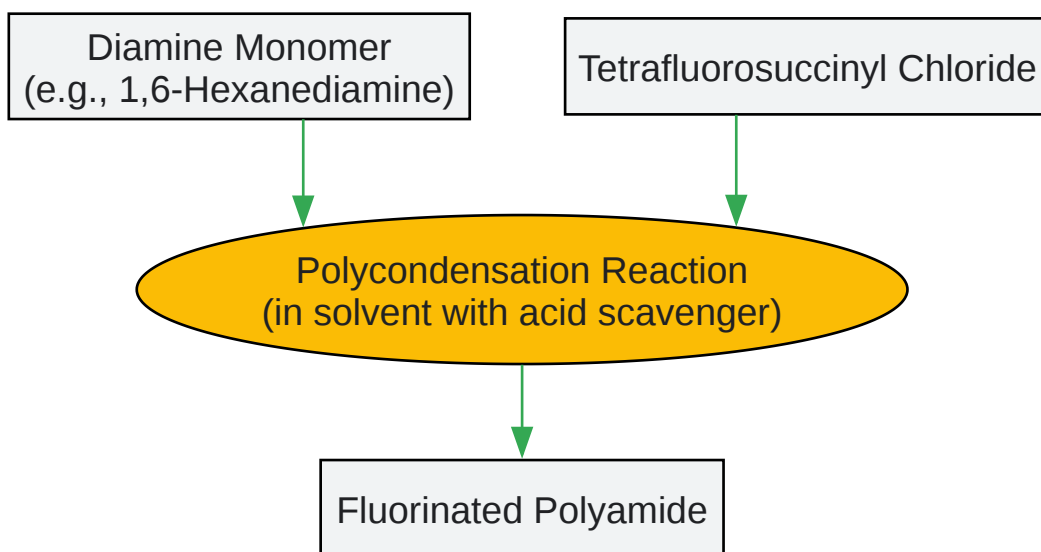
Applications in Polymer Chemistry

Tetrafluorosuccinyl chloride is a valuable monomer for the synthesis of fluorinated polymers, such as polyamides and polyesters. The incorporation of fluorine atoms into the polymer backbone can impart desirable properties, including enhanced thermal stability, chemical resistance, and hydrophobicity.

Synthesis of Fluorinated Polyamides

General Experimental Protocol:

- Dissolve a diamine monomer (e.g., 1,6-hexanediamine) in a suitable anhydrous solvent containing an acid scavenger (e.g., pyridine or triethylamine).
- Cool the solution in an ice bath.
- Slowly add a solution of **Tetrafluorosuccinyl chloride** in the same anhydrous solvent to the cooled diamine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
- Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
- Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.



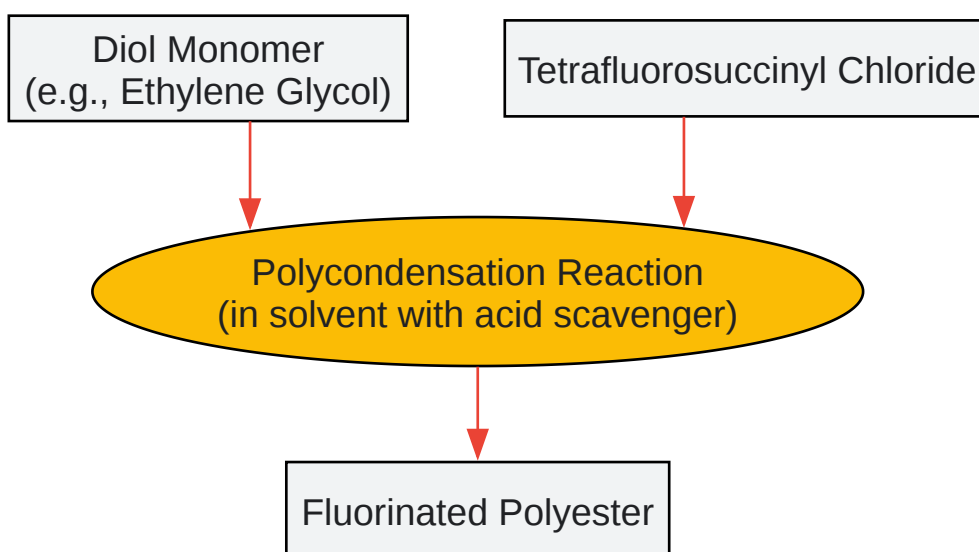
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Synthesis of fluorinated polyamides.

Synthesis of Fluorinated Polyesters

General Experimental Protocol:

- In a reaction vessel, combine a diol monomer (e.g., ethylene glycol) with an acid scavenger in an anhydrous solvent.
- With stirring, slowly add a solution of **Tetrafluorosuccinyl chloride** in the same solvent at a low temperature.
- After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the desired molecular weight is achieved.
- Isolate the polyester by precipitation in a non-solvent, followed by filtration, washing, and drying.

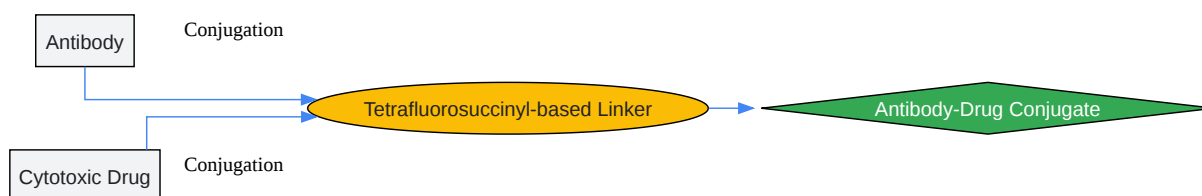


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Synthesis of fluorinated polyesters.

Potential Applications in Drug Development

The bifunctional nature of **Tetrafluorosuccinyl chloride** makes it a candidate for use as a linker in the construction of antibody-drug conjugates (ADCs). In this application, one acyl chloride group could react with a functional group on a cytotoxic drug, while the other could be used to attach the drug-linker entity to an antibody. The fluorinated backbone of the linker may offer advantages in terms of stability and pharmacokinetic properties.



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Conceptual use as an ADC linker.

Conclusion

Tetrafluorosuccinyl chloride is a highly reactive and versatile chemical intermediate with significant potential in materials science and drug development. Its ability to form stable fluorinated polymers and its potential as a linker in ADCs make it a compound of interest for further research and application. Due to its hazardous nature, proper handling and safety precautions are paramount. Further studies are needed to fully characterize its physical properties and to explore the full scope of its applications.

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